N,N'-bis(4-ethylphenyl)butanediamide
Description
N,N'-bis(4-ethylphenyl)butanediamide is a symmetrical diamide compound characterized by a butanediamide backbone flanked by two 4-ethylphenyl substituents. The molecular formula is C₂₀H₂₄N₂O₂, with a molecular weight of 324.42 g/mol. The ethyl groups at the para positions of the phenyl rings contribute to its steric and electronic properties, influencing solubility, melting point, and reactivity.
Properties
IUPAC Name |
N,N'-bis(4-ethylphenyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-15-5-9-17(10-6-15)21-19(23)13-14-20(24)22-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLIUQFEGIGGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-ethylphenyl)butanediamide typically involves the reaction of 4-ethylphenylamine with butanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of N,N’-bis(4-ethylphenyl)butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-ethylphenyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N,N’-bis(4-ethylphenyl)butanediamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(4-ethylphenyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of N,N'-bis(4-ethylphenyl)butanediamide and Structural Analogs
Substituent Effects on Physical and Chemical Properties
- Electron-Withdrawing Groups (e.g., Cl, F): Chlorine and fluorine substituents (as in N,N'-bis(3,4-dichlorophenyl)butanediamide) increase reactivity by polarizing the amide bond, making it more susceptible to nucleophilic attack .
Alkyl Groups (e.g., Ethyl, tert-Butyl):
Ethyl groups in the target compound provide moderate lipophilicity, balancing solubility in organic solvents and biological membranes. In contrast, bulkier tert-butyl groups (e.g., N',N'-dibenzyl-N-(4-tert-butylphenyl)butanediamide) introduce significant steric hindrance, slowing reaction kinetics but improving thermal stability .- Hydroxyl Groups: The presence of -OH groups (e.g., N,N'-bis(2-hydroxyphenyl)butanediamide) facilitates hydrogen bonding, enhancing crystallinity and melting points. This also increases solubility in polar solvents like ethanol or water .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
